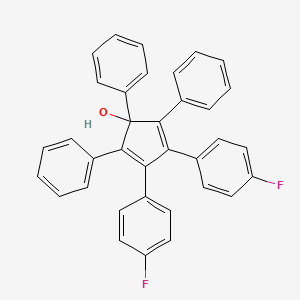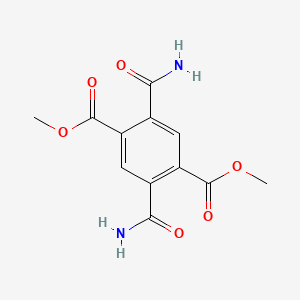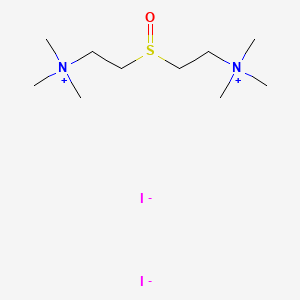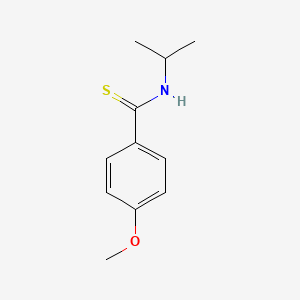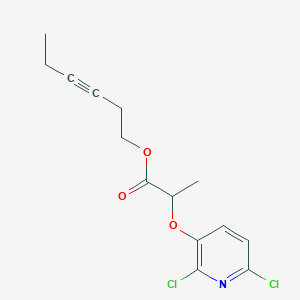
hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a hex-3-ynyl group and a 2-(2,6-dichloropyridin-3-yl)oxypropanoate moiety, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichloropyridine and hex-3-yne.
Formation of Intermediate: The 2,6-dichloropyridine is reacted with an appropriate alcohol to form the 2-(2,6-dichloropyridin-3-yl)oxypropanoate intermediate.
Final Coupling: The intermediate is then coupled with hex-3-yne under suitable reaction conditions, such as the presence of a base and a catalyst, to form the final product
Chemical Reactions Analysis
Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms in the pyridine ring are replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate can be compared with other similar compounds, such as:
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol: This compound has a similar pyridine ring structure but differs in the substituents attached to the ring.
2,6-Dichloropyridine: A simpler compound with only chlorine substituents on the pyridine ring.
2,6-Dichloropyridin-3-amine: Another related compound with an amine group instead of the ester and alkyne groups
Properties
CAS No. |
62804-81-3 |
|---|---|
Molecular Formula |
C14H15Cl2NO3 |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C14H15Cl2NO3/c1-3-4-5-6-9-19-14(18)10(2)20-11-7-8-12(15)17-13(11)16/h7-8,10H,3,6,9H2,1-2H3 |
InChI Key |
UQJSDIGZJLACRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCOC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1-(4-methylpent-3-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14506186.png)
![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
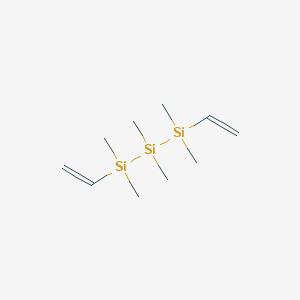
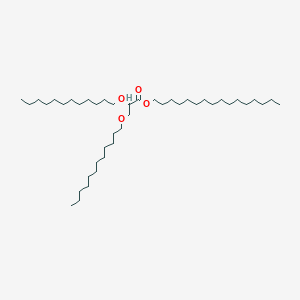
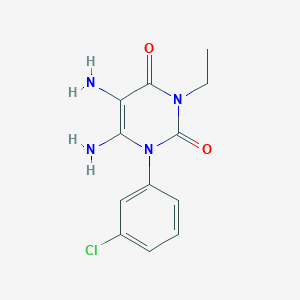
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
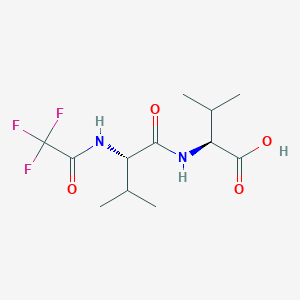
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
